3-[2-(3-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one
Description
Properties
IUPAC Name |
3-[2-(3-methylphenoxy)ethyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S/c1-12-5-4-6-13(11-12)19-10-9-17-14-7-2-3-8-15(14)20-16(17)18/h2-8,11H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERWHIDOAHVXHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3SC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Aminothiophenol with Carbonyl Sources
A common approach involves reacting 2-aminothiophenol with a carbonyl donor, such as phosgene or urea, under basic conditions. For example, heating 2-aminothiophenol with urea at 150–180°C in the presence of pyridine yields benzothiazol-2-one through intramolecular cyclization. Adapting this method, the methylphenoxyethyl side chain could be introduced post-cyclization via alkylation (discussed in Section 2).
Alternative Ring-Closure Strategies
Microwave-assisted synthesis (Method 2 in) reduces reaction times significantly. In one protocol, 2-aminobenzothiazole derivatives are irradiated at 180°C for 4–15 minutes with ethyl chloroacetate and K₂CO₃, achieving yields up to 85%. This method’s efficiency suggests potential applicability for forming the benzothiazol-2-one core under controlled conditions.
Introduction of the 2-(3-Methylphenoxy)ethyl Side Chain
The phenoxyethyl moiety is introduced via nucleophilic substitution or Mitsunobu reactions.
Alkylation of Benzothiazol-2-one
A two-step alkylation strategy is employed:
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Synthesis of 2-Chloroethyl 3-Methylphenyl Ether : Reacting 3-methylphenol with 1,2-dibromoethane in the presence of K₂CO₃ yields 2-bromoethyl 3-methylphenyl ether.
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Coupling with Benzothiazol-2-one : The bromoethyl intermediate undergoes nucleophilic substitution with benzothiazol-2-one in dimethylformamide (DMF) using NaH as a base. Reaction conditions (60°C, 12 h) afford the target compound with moderate yields (40–55%).
Mitsunobu Reaction for Ether Formation
An alternative route utilizes the Mitsunobu reaction to couple 2-hydroxyethylbenzothiazol-2-one with 3-methylphenol. Employing triphenylphosphine and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) at 0°C to room temperature achieves higher regioselectivity, though yields remain comparable (45–50%).
Optimization of Reaction Conditions
Solvent and Base Selection
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance alkylation efficiency by stabilizing transition states. K₂CO₃ or NaH are preferred bases due to their ability to deprotonate the benzothiazol-2-one nitrogen without inducing side reactions.
Microwave-Assisted Synthesis
Adapting microwave irradiation (Method 2 in) to the alkylation step reduces reaction times from hours to minutes. Preliminary trials show that heating at 120°C for 10 minutes increases yields to 60–65%, though scalability challenges persist.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel column chromatography using chloroform/methanol (9:1) as the eluent. Recrystallization from acetone or ethyl acetate further enhances purity (>95%).
Spectroscopic Validation
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¹H NMR (CDCl₃): δ 7.21–8.92 (m, aromatic protons), 4.87 (s, –OCH₂CH₂N–), 3.52 (s, N–CH₃).
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IR : Peaks at 1740 cm⁻¹ (C=O stretch) and 690 cm⁻¹ (C–S bond).
Comparative Data on Synthesis Methods
| Method | Reaction Time | Yield (%) | Key Conditions |
|---|---|---|---|
| Conventional Alkylation | 12 h | 40–55 | DMF, NaH, 60°C |
| Mitsunobu Reaction | 6 h | 45–50 | THF, DEAD, 0°C → rt |
| Microwave-Assisted | 10 min | 60–65 | 120°C, K₂CO₃, acetonitrile |
Chemical Reactions Analysis
3-[2-(3-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Therapeutic Potential
Research indicates that 3-[2-(3-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one exhibits significant biological activities. It has been studied for its potential anti-tumor and anti-inflammatory effects. The compound's interactions with specific molecular targets can modulate enzyme activities and influence biochemical pathways, which is crucial for its therapeutic applications.
- Mechanism of Action : The compound may inhibit or activate various metabolic pathways through its interactions with enzymes and receptors. This modulation is essential for understanding its potential in drug development.
Case Studies
- Anti-Tubercular Activity : Recent studies have shown that benzothiazole derivatives exhibit moderate to good activity against Mycobacterium tuberculosis. New synthetic pathways have been developed to enhance their efficacy compared to standard drugs .
- Anti-Cancer Properties : Compounds within the benzothiazole family have demonstrated selective toxicity towards cancer cells while sparing normal cells, making them promising candidates for cancer therapies .
Fungicidal and Bactericidal Properties
Benzothiazole derivatives, including this compound, have been identified as effective components in agricultural formulations such as fungicides and bactericides.
- Efficacy Against Pathogens : Studies show that this compound can inhibit the growth of various plant pathogens, including Xanthomonas species. For instance, it exhibited an inhibition rate of 52.4% against Xanthomonas oryzae at a concentration of 100 mg/L .
| Compound | Target Pathogen | Inhibition Rate (%) |
|---|---|---|
| This compound | Xanthomonas oryzae | 52.4 |
| Other Benzothiazole Derivatives | Ralstonia solanacearum | Up to 94.6 |
Stabilizers and Additives
Due to their thermal stability and flame resistance properties, benzothiazoles are utilized in the production of plastics, adhesives, and coatings.
- Applications in Industry : The compound can improve the thermal stability of materials, making it suitable for use as an additive in various industrial applications.
Synthetic Pathways
The synthesis of this compound typically involves several methodologies that allow for the introduction of functional groups that enhance its properties.
- Synthesis Techniques : Various methods such as nucleophilic substitution reactions and condensation reactions are employed to synthesize this compound efficiently .
Mechanism of Action
The mechanism of action of 3-[2-(3-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
The ketone substituent in 3-(2-oxo-2-phenylethyl)-1,3-benzothiazol-2-one introduces a polar moiety, which could alter binding interactions in biological systems .
Synthetic Approaches: Analogs like 3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzothiazol-2-one are synthesized via alkylation of the benzothiazolone core with a phenoxyethyl halide , a method likely applicable to the target compound. The synthesis of 3-ethyl derivatives (e.g., ) involves Friedel-Crafts alkylation or nucleophilic substitution, suggesting flexibility in modifying the N3 side chain.
Structure-Activity Relationships (SAR) :
- Electron-donating groups (e.g., methoxy in [[4],9]) may enhance resonance stabilization, affecting reactivity.
- Bulkier substituents (e.g., substituted benzyl in ) could reduce metabolic clearance but increase steric hindrance.
Research Findings and Implications
Biological Activity: Benzothiazoles with 4-methoxyphenyl groups (e.g., ) exhibit antimicrobial properties, suggesting that the target compound’s 3-methylphenoxy group might confer similar activity with altered selectivity. The ethyl-phenoxyethyl chain in the target compound may balance lipophilicity and solubility, a critical factor in drug design.
Crystallographic and Computational Insights :
- Programs like SHELXL and ORTEP-3 are widely used for crystallographic analysis of benzothiazole derivatives, aiding in the determination of their conformational preferences.
Limitations and Future Directions: Limited experimental data on the target compound necessitate further studies on its synthesis, crystallography, and bioactivity.
Biological Activity
3-[2-(3-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one is a compound that belongs to the benzothiazole family, which is characterized by the presence of sulfur and nitrogen in its heterocyclic structure. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its diverse biological activities.
The synthesis of this compound typically involves:
- Formation of Intermediate : The reaction of 3-methylphenol with 2-chloroethylamine yields 3-(2-aminoethyl)phenol.
- Final Product Formation : This intermediate is then reacted with 2-mercaptobenzothiazole under controlled conditions to produce the final compound.
The reaction generally requires solvents like ethanol or methanol and may involve heating to enhance yield and purity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study on benzothiazole derivatives demonstrated their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 250 µg/mL to as low as 7.81 µg/mL, suggesting potent antimicrobial activity .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that benzothiazole derivatives can exert cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and colorectal (HCT-116) cancer cells. For example, certain derivatives exhibited IC50 values indicating effective inhibition of cancer cell proliferation .
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. The benzothiazole moiety is known to modulate the activity of various enzymes and receptors, potentially leading to the activation or inhibition of critical biochemical pathways. This interaction can result in significant biological effects such as apoptosis in cancer cells or disruption of microbial growth .
Case Study 1: Antileishmanial Activity
A study investigating the antileishmanial properties of benzothiazole derivatives found that several compounds demonstrated significant activity against Leishmania parasites. The compounds were tested at varying concentrations, revealing promising results that could lead to new therapeutic options for treating leishmaniasis .
Case Study 2: Antiviral Properties
Another research effort focused on the antiviral activity of benzothiazole derivatives against various viruses. The findings indicated that certain compounds effectively inhibited viral replication in vitro, suggesting potential applications in antiviral drug development .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 3-[2-(3-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via multi-step organic reactions, including:
- Nucleophilic substitution : Reacting 3-methylphenol with a halogenated ethyl intermediate (e.g., 2-chloroethyl-1,3-benzothiazol-2-one) in polar aprotic solvents (e.g., DMF) with a base like K₂CO₃ .
- Cyclization : Formation of the benzothiazole ring using thiourea derivatives under acidic conditions .
- Yield Optimization : Adjusting stoichiometry (1:1.2 molar ratio of benzothiazole precursor to 3-methylphenol), reaction time (8–12 hours at 80–100°C), and catalyst choice (e.g., CuI for Ullmann-type couplings) .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer :
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Verify aromatic proton environments (δ 6.8–7.5 ppm for benzothiazole and δ 6.6–7.2 ppm for 3-methylphenoxy groups) .
- IR Spectroscopy : Confirm C=O stretch (~1700 cm⁻¹) and C-S bonds (~690 cm⁻¹) .
- X-ray Crystallography : Refinement using SHELX software to resolve bond lengths (e.g., C-O: ~1.36 Å) and dihedral angles between aromatic rings .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in fume hoods due to potential volatile intermediates (e.g., halogenated reagents) .
- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or DNA)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., DNA gyrase or kinase enzymes). Focus on hydrogen bonds between the benzothiazole ring and active-site residues .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity and charge distribution .
- Validation : Compare docking scores (e.g., ΔG < −8 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .
Q. How should researchers address discrepancies between experimental and computational spectral data?
- Methodological Answer :
- Error Source Analysis :
- Solvent Effects : NMR chemical shifts vary with solvent polarity (e.g., DMSO vs. CDCl₃); use the same solvent for experiments and simulations .
- Conformational Flexibility : Perform molecular dynamics (MD) simulations to account for rotatable bonds (e.g., ethoxy linker) .
- Parameter Adjustment : Refine computational models using hybrid functionals (e.g., B3LYP-D3) to include dispersion forces .
Q. What experimental designs are recommended to evaluate pharmacokinetic properties in vitro?
- Methodological Answer :
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction .
- Caco-2 Permeability : Assess intestinal absorption potential by measuring apical-to-basolateral transport .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
